

An In-depth Technical Guide to the Biochemical Properties of D-Glyceraldehyde

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Compound of Interest

Compound Name: *D-glyceraldehyde*

Cat. No.: *B118911*

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Introduction

D-glyceraldehyde is the simplest of the aldose monosaccharides, a triose with the chemical formula $C_3H_6O_3$.^{[1][2]} It is a chiral molecule and exists as two enantiomers, **D-glyceraldehyde** and L-glyceraldehyde.^{[1][3]} **D-glyceraldehyde** holds a central position in carbohydrate metabolism, serving as a critical intermediate that links glycolysis, the pentose phosphate pathway, and fructose metabolism.^{[4][5]} Beyond its metabolic roles, **D-glyceraldehyde** is also implicated in pathological processes, primarily through its non-enzymatic glycation of proteins to form advanced glycation end products (AGEs), which are associated with diabetic complications and neurodegenerative diseases.^{[6][7][8]} This technical guide provides a comprehensive overview of the biochemical properties of **D-glyceraldehyde**, including its metabolic fate, enzymatic kinetics, role in signaling pathways, and detailed experimental protocols for its study.

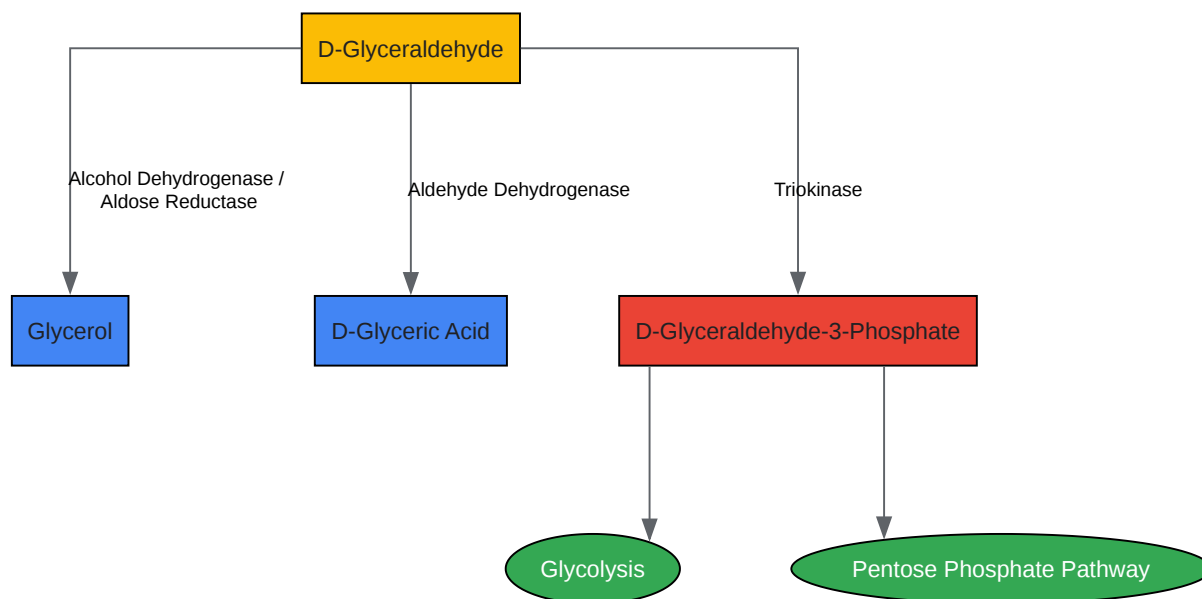
Physicochemical Properties

D-glyceraldehyde is a sweet, colorless crystalline solid.^[1] In aqueous solution, it exists in equilibrium between its aldehyde form and a hydrated geminal diol form.^[1] Concentrated solutions can form dimers and hemiacetals.^[1]

Property	Value	Reference
Chemical Formula	C ₃ H ₆ O ₃	[1]
Molar Mass	90.078 g·mol ⁻¹	[1]
Melting Point	145 °C	[1]
Boiling Point	140-150 °C at 0.8 mmHg	[1]

Metabolic Pathways of D-Glyceraldehyde

D-glyceraldehyde enters central metabolism through several key enzymatic reactions. The primary route is its phosphorylation to **D-glyceraldehyde-3-phosphate (G3P)**, a pivotal intermediate in glycolysis.[4][9]



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Metabolic fate of D-Glyceraldehyde.

Key Metabolic Conversions:

- Phosphorylation to **D-Glyceraldehyde-3-Phosphate (G3P)**: The most significant metabolic entry point for **D-glyceraldehyde** is its phosphorylation by triokinase to form G3P.[\[4\]](#)[\[10\]](#) This reaction consumes one molecule of ATP. G3P is a direct intermediate in the glycolytic pathway.[\[4\]](#)
- Reduction to Glycerol: **D-glyceraldehyde** can be reduced to glycerol by the action of alcohol dehydrogenase or aldose reductase, utilizing NADH or NADPH as a cofactor, respectively.[\[4\]](#) [\[10\]](#)
- Oxidation to D-Glyceric Acid: Aldehyde dehydrogenase can oxidize **D-glyceraldehyde** to D-glyceric acid.[\[4\]](#)[\[10\]](#) D-glyceric acid can then be phosphorylated to enter glycolysis.[\[4\]](#)

Quantitative Data: Enzyme Kinetics

The enzymatic reactions involving **D-glyceraldehyde** and its phosphorylated form are critical for cellular metabolism. The following tables summarize the available kinetic parameters for key enzymes.

Table 1: Kinetic Parameters of Enzymes Metabolizing **D-Glyceraldehyde**

Enzyme	Substrate	Organism	Km (mM)	Vmax or kcat	Reference
Glycerokinase	D-Glyceraldehyde	Candida mycoderma	0.5	Not specified	[11]
Glycerokinase	L-Glyceraldehyde	Candida mycoderma	3.7	Not specified	[11]

Note: Specific Km and Vmax values for triokinase, alcohol dehydrogenase, and aldehyde dehydrogenase with **D-glyceraldehyde** as the substrate are not readily available in the public domain and may vary depending on the enzyme source and assay conditions.

Table 2: Kinetic Parameters of Enzymes Metabolizing **D-Glyceraldehyde-3-Phosphate**

Enzyme	Substrate	Organism	Km (mM)	kcat (min ⁻¹)	Reference
Triosephosphate Isomerase	D-Glyceraldehyde-3-Phosphate	Chicken Muscle	0.47	2.56 x 10 ⁵	[12]
Glyceraldehyde-3-Phosphate Dehydrogenase	D-Glyceraldehyde-3-Phosphate	Mycobacterium tuberculosis	Not specified	Not specified	[1][4]
Glyceraldehyde-3-Phosphate Dehydrogenase	NAD ⁺	Mycobacterium tuberculosis	Similar to other GAPDHs	Not specified	[4]
Glyceraldehyde-3-Phosphate Dehydrogenase	Inorganic Phosphate	Mycobacterium tuberculosis	~6	Not specified	[4]

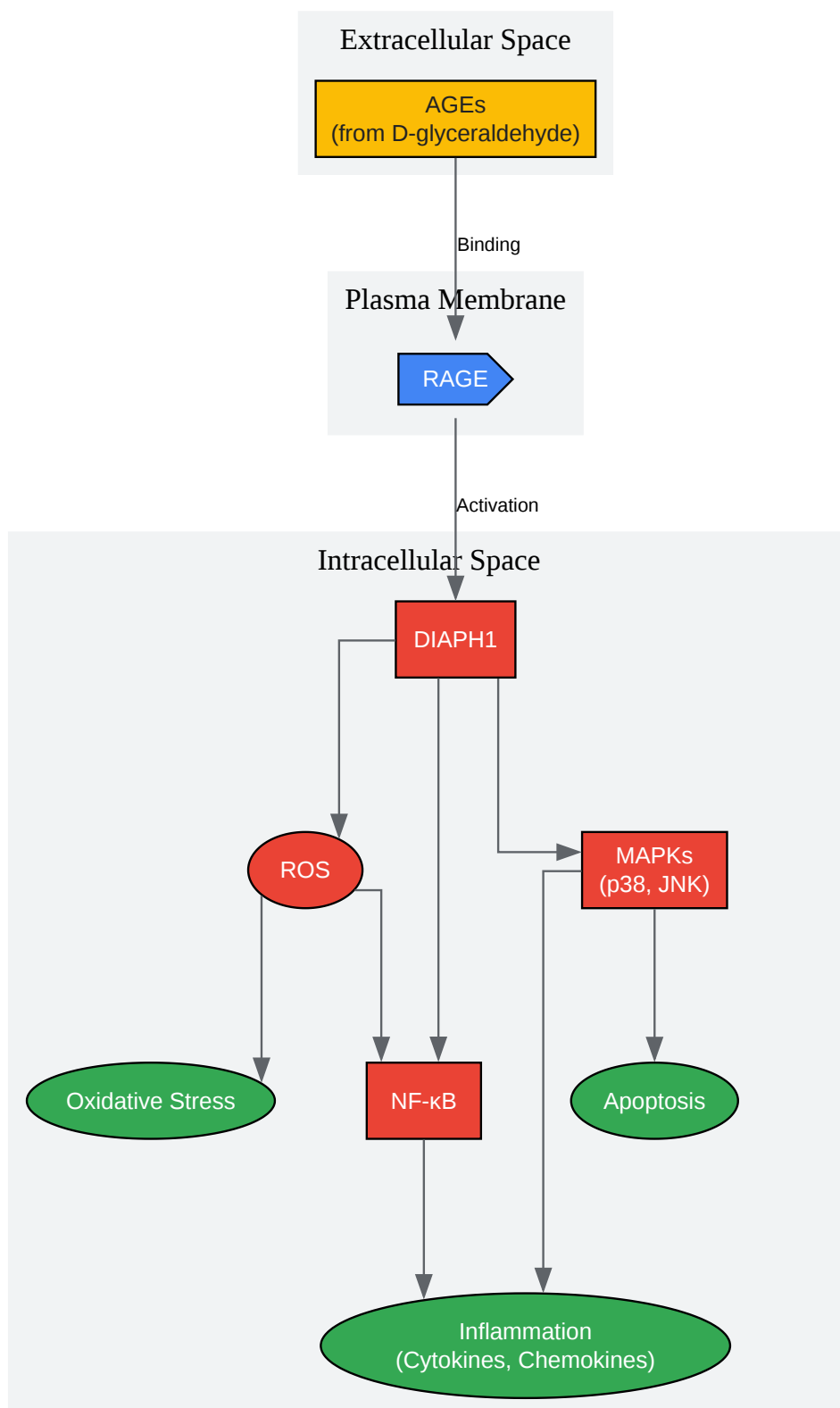
Role in Signaling and Disease

D-glyceraldehyde and its metabolic products are implicated in cellular signaling, particularly in the context of metabolic diseases like diabetes.

Advanced Glycation End Products (AGEs) and RAGE Signaling

D-glyceraldehyde is a potent precursor for the formation of advanced glycation end products (AGEs).[6][13] AGEs are formed through a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, and nucleic acids.[7] These modifications can alter the structure and function of these macromolecules. Glyceraldehyde-derived AGEs (Glycer-AGEs) are particularly cytotoxic.[11][14]

The accumulation of AGEs and their interaction with the Receptor for Advanced Glycation End Products (RAGE) triggers a cascade of intracellular signaling events.^{[3][15]} This AGE-RAGE signaling axis is a central mechanism in the pathogenesis of diabetic complications, neurodegenerative diseases, and inflammation.^{[15][16]}



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AGE-RAGE Signaling Pathway.

Activation of RAGE by AGEs leads to the recruitment of intracellular adaptors like DIAPH1, which in turn activates downstream pathways including:

- NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor upregulates the expression of pro-inflammatory cytokines and chemokines.[3][15]
- MAPKs (Mitogen-Activated Protein Kinases): Such as p38 and JNK, which are involved in inflammation and apoptosis.[15]
- Generation of Reactive Oxygen Species (ROS): This leads to oxidative stress and further cellular damage.[3]

Activation of Protein Kinase C (PKC) and the Hexosamine Pathway

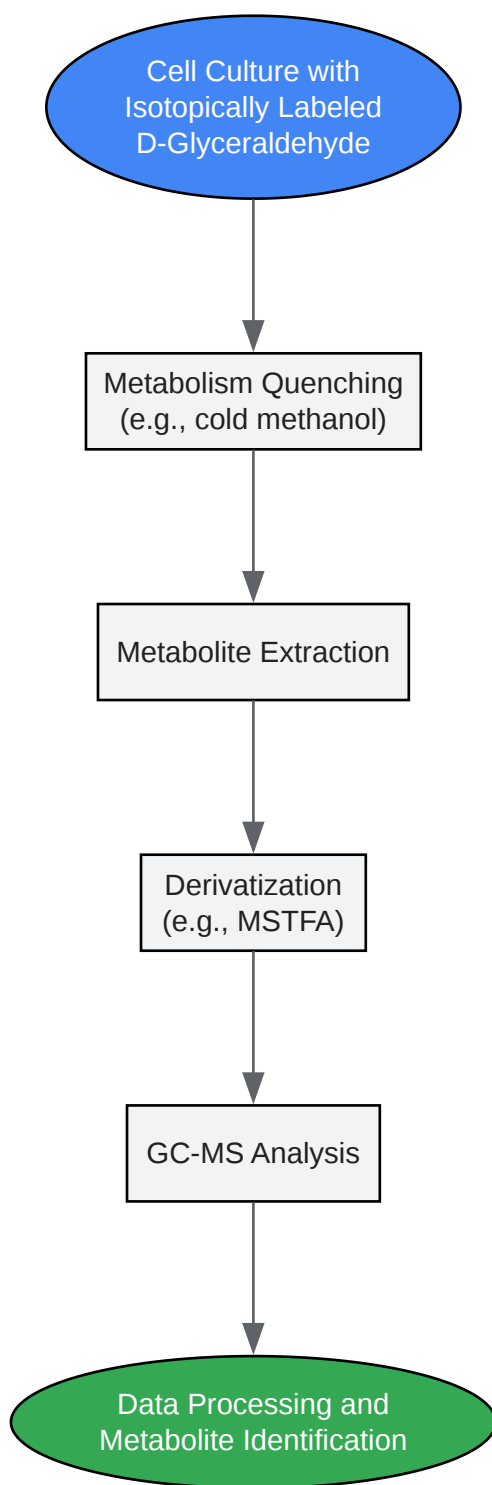
In conditions of hyperglycemia, the increased flux of glucose through glycolysis can lead to an accumulation of **D-glyceraldehyde**-3-phosphate. Inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which can occur under oxidative stress, further exacerbates this accumulation.[17][18] The buildup of upstream glycolytic intermediates, including fructose-6-phosphate, can shunt glucose into alternative metabolic pathways, such as the hexosamine biosynthesis pathway (HBP) and the diacylglycerol (DAG)-Protein Kinase C (PKC) pathway.[8][18]

Activation of the HBP leads to increased protein O-GlcNAcylation, which can alter the function of numerous proteins and contribute to insulin resistance.[13][19] The accumulation of dihydroxyacetone phosphate, which is in equilibrium with G3P, can be reduced to glycerol-3-phosphate, a backbone for the synthesis of DAG. DAG is a potent activator of PKC, which is implicated in vascular complications of diabetes.[16][20]

Experimental Protocols

Quantification of D-Glyceraldehyde and its Metabolites using GC-MS

This protocol describes a general workflow for the analysis of **D-glyceraldehyde** and its metabolites in cell culture experiments using gas chromatography-mass spectrometry (GC-MS).[4][16]



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